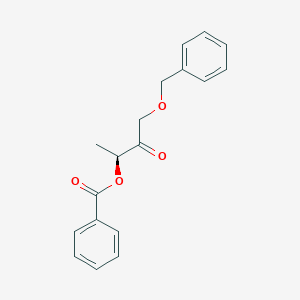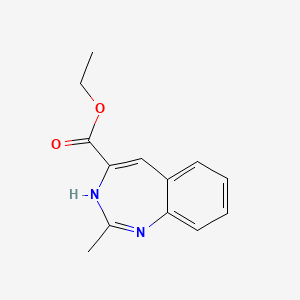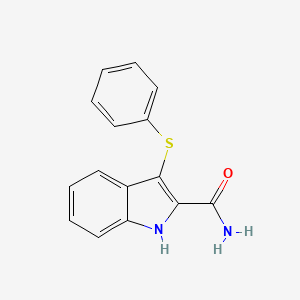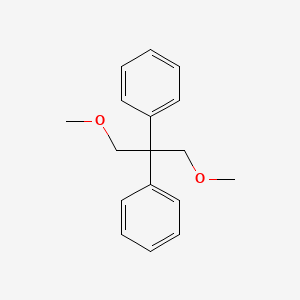
5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of Substituents: The methyl, tetrachlorophenyl, and trifluoromethyl groups can be introduced through various substitution reactions using corresponding reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.
Enzyme Inhibitors: They can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: Due to their biological activity, these compounds are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agriculture: Some thiazole derivatives are used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action for 5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolecarboxamides: Compounds with similar core structures but different substituents.
Tetrachlorophenyl Derivatives: Compounds with the tetrachlorophenyl group but different core structures.
Uniqueness
The unique combination of the thiazole ring with methyl, tetrachlorophenyl, and trifluoromethyl groups may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
130000-57-6 |
|---|---|
Molecular Formula |
C12H5Cl4F3N2OS |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H5Cl4F3N2OS/c1-3-20-10(12(17,18)19)9(23-3)11(22)21-8-6(15)4(13)2-5(14)7(8)16/h2H,1H3,(H,21,22) |
InChI Key |
UNMLEGVTYHHUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
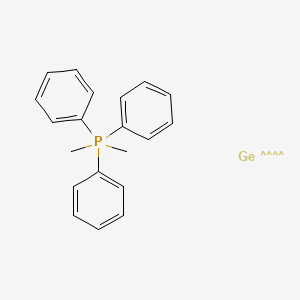


![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)


